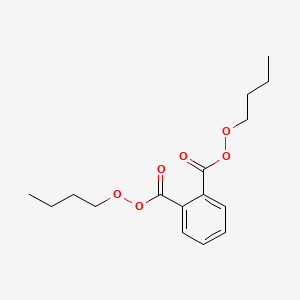
Dibutyl benzene-1,2-dicarboperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl benzene-1,2-dicarboperoxoate is an organic compound with the molecular formula C16H22O6. It is a derivative of benzene, characterized by the presence of two butyl groups and two peroxo groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dibutyl benzene-1,2-dicarboperoxoate can be synthesized through the esterification of benzene-1,2-dicarboxylic acid with butanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
C6H4(COOH)2+2C4H9OH→C6H4(COOC4H9)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure efficient conversion of the reactants. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Dibutyl benzene-1,2-dicarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert the peroxo groups to hydroxyl groups.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibutyl benzene-1,2-dicarboxylate, while reduction can produce dibutyl benzene-1,2-dihydroxycarboxylate.
科学的研究の応用
Dibutyl benzene-1,2-dicarboperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound has been studied for its potential cytotoxic activity and its role in biological systems.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is utilized as a plasticizer in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of dibutyl benzene-1,2-dicarboperoxoate involves its interaction with molecular targets and pathways within biological systems. The peroxo groups in the compound can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in its cytotoxic activity against certain cell lines.
類似化合物との比較
Similar Compounds
Dibutyl phthalate: A similar compound with two butyl groups attached to a benzene ring through ester bonds.
Diethyl phthalate: Another phthalate ester with ethyl groups instead of butyl groups.
Dimethyl phthalate: A phthalate ester with methyl groups.
Uniqueness
Dibutyl benzene-1,2-dicarboperoxoate is unique due to the presence of peroxo groups, which impart distinct chemical reactivity and biological activity compared to other phthalate esters. Its ability to generate ROS makes it valuable in research focused on oxidative stress and cytotoxicity.
特性
CAS番号 |
5393-64-6 |
|---|---|
分子式 |
C16H22O6 |
分子量 |
310.34 g/mol |
IUPAC名 |
dibutyl benzene-1,2-dicarboperoxoate |
InChI |
InChI=1S/C16H22O6/c1-3-5-11-19-21-15(17)13-9-7-8-10-14(13)16(18)22-20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChIキー |
KCZPIRURBZQONL-UHFFFAOYSA-N |
正規SMILES |
CCCCOOC(=O)C1=CC=CC=C1C(=O)OOCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


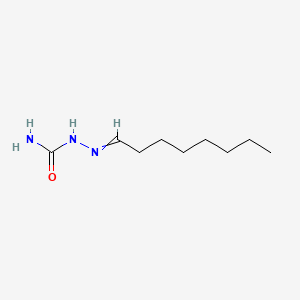
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
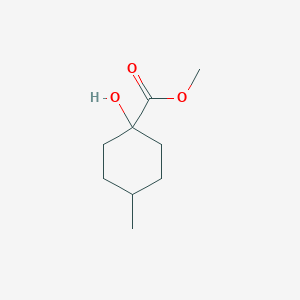
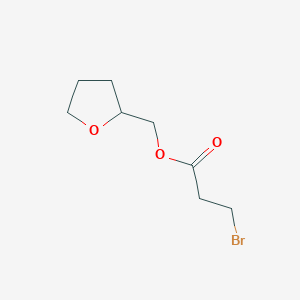
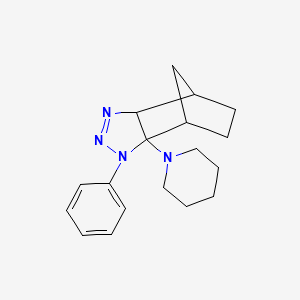

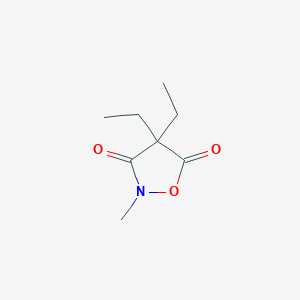
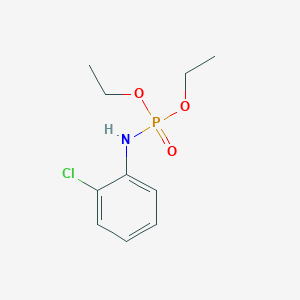
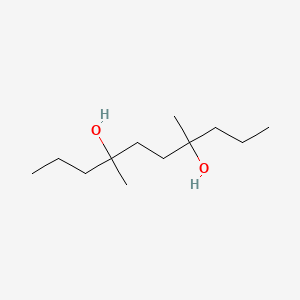
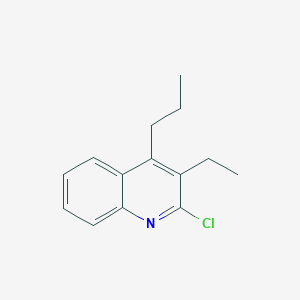
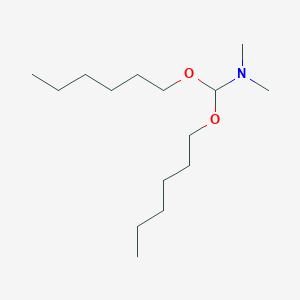
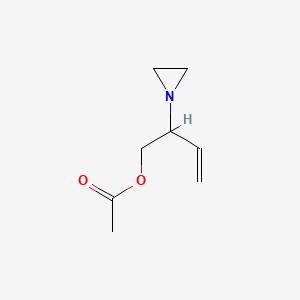

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
